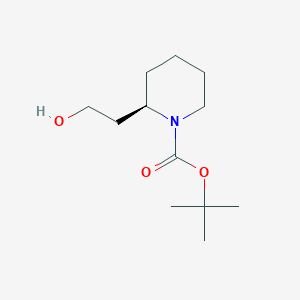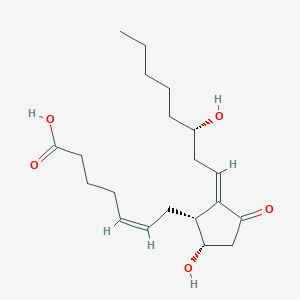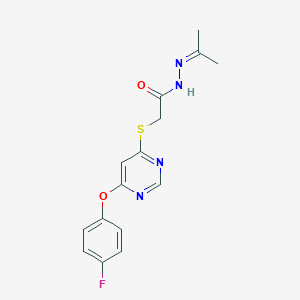
Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide, also known as Pyrithione, is a widely used compound in scientific research. It is a synthetic organic compound that is used in various fields of research, including biochemistry, pharmacology, and toxicology. Pyrithione is a potent inhibitor of fungal growth and has been extensively studied for its potential use as an antifungal agent.
作用机制
The mechanism of action of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide is not fully understood, but it is believed to involve the inhibition of fungal growth by disrupting the synthesis of fungal cell walls. Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has also been shown to interfere with the oxidative phosphorylation process in fungal cells, leading to a decrease in ATP production and ultimately cell death.
Biochemical and Physiological Effects:
Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including chitin synthase and glucan synthase, which are involved in the synthesis of fungal cell walls. Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has also been found to induce oxidative stress in fungal cells, leading to an increase in reactive oxygen species and ultimately cell death.
实验室实验的优点和局限性
One of the main advantages of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide is its broad-spectrum antifungal activity. It has been shown to be effective against a wide range of fungal species, making it a valuable tool in the study of fungal biology. However, Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has some limitations, including its potential toxicity to mammalian cells. It has been shown to have cytotoxic effects on human cells at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide. One area of interest is the development of more specific and potent antifungal agents based on the structure of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide. Another area of interest is the study of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide's potential use in the treatment of bacterial infections. Finally, there is a need for further research into the mechanisms of action of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide, which may lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide is a synthetic organic compound that has been extensively studied for its potential use as an antifungal agent. It has broad-spectrum antifungal activity and has been shown to be effective against a wide range of fungal species. Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has several biochemical and physiological effects, including the inhibition of enzyme activity and the induction of oxidative stress. While Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has some limitations, it remains a valuable tool in the study of fungal biology. There are several future directions for research on Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide, including the development of more specific and potent antifungal agents and the study of its potential use in the treatment of bacterial infections.
合成方法
The synthesis of Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide can be achieved through a multistep process involving the reaction of various reagents. The most commonly used method for synthesizing Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide involves the reaction of 4-(4-fluorophenoxy)pyrimidine-5-thiol with isobutyraldehyde hydrazone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is then reduced to the final product.
科学研究应用
Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has been extensively studied for its potential use as an antifungal agent. It has been shown to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has also been found to have antibacterial properties and has been shown to be effective against both gram-positive and gram-negative bacteria.
属性
CAS 编号 |
137927-78-7 |
|---|---|
产品名称 |
Acetic acid, ((6-(4-fluorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide |
分子式 |
C15H15FN4O2S |
分子量 |
334.4 g/mol |
IUPAC 名称 |
2-[6-(4-fluorophenoxy)pyrimidin-4-yl]sulfanyl-N-(propan-2-ylideneamino)acetamide |
InChI |
InChI=1S/C15H15FN4O2S/c1-10(2)19-20-13(21)8-23-15-7-14(17-9-18-15)22-12-5-3-11(16)4-6-12/h3-7,9H,8H2,1-2H3,(H,20,21) |
InChI 键 |
IJDPVAIJEKZOCY-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)CSC1=NC=NC(=C1)OC2=CC=C(C=C2)F)C |
规范 SMILES |
CC(=NNC(=O)CSC1=NC=NC(=C1)OC2=CC=C(C=C2)F)C |
其他 CAS 编号 |
137927-78-7 |
同义词 |
((6-(4-Fluorophenoxy)-4-pyrimidinyl)thio)acetic acid (1-methylethylidene)hydrazide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)
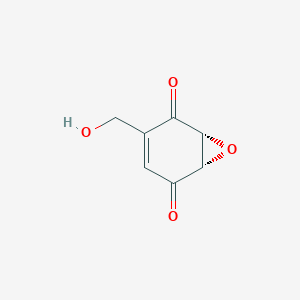
![(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B152133.png)

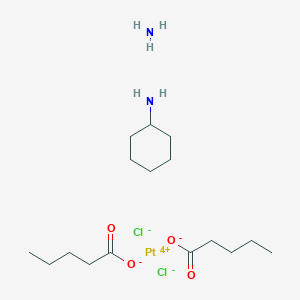
![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)

![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)

